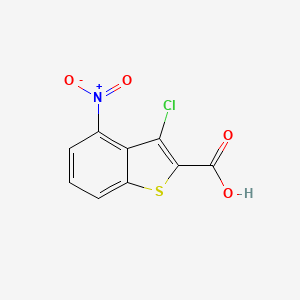

3-Chloro-4-nitro-1-benzothiophene-2-carboxylic acid

Description

3-Chloro-4-nitro-1-benzothiophene-2-carboxylic acid (CAS: 870540-56-0) is a benzothiophene derivative featuring a chlorine atom at position 3, a nitro group at position 4, and a carboxylic acid substituent at position 2. This compound is commercially available at 95% purity, as noted in the AK Scientific catalog . Its structure combines electron-withdrawing groups (NO₂, Cl) with a carboxylic acid moiety, making it a candidate for studies in medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name |

3-chloro-4-nitro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO4S/c10-7-6-4(11(14)15)2-1-3-5(6)16-8(7)9(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDYXYIEQLQSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501221531 | |

| Record name | 3-Chloro-4-nitrobenzo[b]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870540-56-0 | |

| Record name | 3-Chloro-4-nitrobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870540-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-nitrobenzo[b]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-nitro-1-benzothiophene-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the chlorination of 4-nitrobenzothiophene followed by carboxylation. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and carboxylation is achieved using carbon dioxide under high pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes protodecarboxylation under catalytic conditions. Studies show:

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Ag₂CO₃ (0.2 eq.), AcOH, DMSO, 120°C | None | 3-Chloro-4-nitro-1-benzothiophene | 85% |

This reaction proceeds via silver-mediated radical decarboxylation, retaining the nitro and chloro substituents .

Nitro Group Transformations

The nitro group participates in reduction and electrophilic substitution:

Catalytic Reduction

Reduction with H₂/Pd-C in ethanol yields the corresponding amine:

-

Product : 4-Amino-3-chloro-1-benzothiophene-2-carboxylic acid

-

Applications : Intermediate for bioactive molecule synthesis .

Electrophilic Nitration

Further nitration under mixed acid (H₂SO₄/HNO₃) introduces a second nitro group at position 6 or 7 :

Substitution at the Chloro Position

The chlorine atom undergoes nucleophilic displacement under basic conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq.) | K₂CO₃, DMF, 80°C | 3-Amino-4-nitro-1-benzothiophene-2-carboxylic acid | 72% | |

| CH₃O⁻ | NaH, THF, reflux | 3-Methoxy-4-nitro-1-benzothiophene-2-carboxylic acid | 68% |

Reactivity follows the order: Cl > NO₂ due to electron-withdrawing effects.

Carboxylic Acid Derivative Formation

The carboxylic acid undergoes esterification and amidation:

Esterification

Reaction with alcohols (R-OH) in H₂SO₄ yields esters:

-

Example : Methyl ester (R = CH₃) forms in 89% yield.

Amidation

Coupling with amines via EDC/HOBt:

Ring Functionalization

The benzothiophene core undergoes electrophilic sulfonation and Friedel-Crafts acylation:

Biological Activity Correlations

Derivatives show structure-activity relationships (SAR):

-

Chloro substituent : Improves lipophilicity and target binding.

-

Carboxylic acid : Facilitates salt formation for solubility .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-nitro-1-benzothiophene-2-carboxylic acid has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. The nitro group can undergo bioreduction to form reactive intermediates that may interact with bacterial targets, leading to cell death .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activity. The unique structure allows for interactions with cellular pathways involved in cancer progression .

Organic Synthesis

This compound serves as an essential building block in organic synthesis:

- Synthesis of Complex Molecules : It is used to synthesize more complex molecules through various chemical reactions such as substitution, reduction, and oxidation. For example, the nitro group can be reduced to an amino group, which is valuable in synthesizing pharmaceutical compounds .

- Intermediate in Material Science : The compound is also utilized in creating advanced materials due to its unique electronic properties derived from the benzothiophene structure .

Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 3-chloro-4-nitro-1-benzothiophene-2-carboxylic acid with analogous compounds listed in the AK Scientific catalog , focusing on substituent effects and inferred properties:

| Compound Name | Key Substituents | CAS Number | Purity | Inferred Properties |

|---|---|---|---|---|

| This compound | 3-Cl, 4-NO₂, 2-COOH | 870540-56-0 | 95% | High acidity (due to -COOH), electrophilic aromatic substitution favored at position 5 or 6. |

| 2-Bromo-4-methoxy-thiophene | 2-Br, 4-OCH₃ | 78282-35-6 | 95% | Lower reactivity (electron-donating OCH₃), potential for Suzuki coupling via Br. |

| Ethyl 2-(4-methylbenzyl)-3-oxobutanoate | Ethyl ester, 4-methylbenzyl | 14305-31-8 | 95% | Lipophilic (ester group), suited for alkylation or condensation reactions. |

| N-Hydroxy-2-methyl-2-phenylpropanamide | N-hydroxy, phenyl, methyl | 107955-92-0 | 95% | Chelating properties (N-OH), potential metalloenzyme inhibition. |

Key Comparisons:

- Electronic Effects : The nitro and chloro groups in the target compound create a strongly electron-deficient aromatic system, contrasting with 2-bromo-4-methoxy-thiophene, where the methoxy group donates electrons, reducing electrophilicity .

- Acidity: The carboxylic acid group in the target compound confers higher water solubility and acidity compared to ethyl ester derivatives like Ethyl 2-(4-methylbenzyl)-3-oxobutanoate, which is more lipophilic .

- Reactivity : The nitro group may hinder electrophilic substitution at position 4 but activate adjacent positions (e.g., 5 or 6) for further functionalization. This contrasts with 2-bromo-4-methoxy-thiophene, where bromine at position 2 is a better leaving group for cross-coupling reactions .

Biological Activity

3-Chloro-4-nitro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound with notable significance in medicinal chemistry and material science. Its unique chemical structure, characterized by the presence of chlorine, nitro, and carboxylic acid groups on the benzothiophene ring, contributes to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which may lead to interactions with cellular components such as proteins and nucleic acids. The benzothiophene moiety can also modulate enzyme activity and influence various cellular pathways, potentially affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. For instance, a study reported that derivatives of this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cell-based assays, it has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins .

Study on Antiviral Activity

One notable study explored the antiviral properties of this compound against human norovirus. The compound was found to inhibit viral replication at low micromolar concentrations, although it exhibited some cytotoxicity at higher doses. The study highlighted the potential for developing this compound as a scaffold for antiviral drug design .

Research on Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that it could act as a selective inhibitor for PIM kinases, which are implicated in various malignancies. The study reported IC50 values in the nanomolar range, suggesting strong inhibitory activity .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, apoptosis induction |

| 3-Chloro-1-benzothiophene-2-carboxylic acid | Low | Moderate | Unknown |

| 4-Nitro-1-benzothiophene-2-carboxylic acid | Moderate | Low | Unknown |

Q & A

Q. Critical Factors :

- Temperature control during nitration prevents by-products like 5-nitro isomers (observed in structurally similar compounds) .

- Purity of intermediates (≥97% as noted in commercial analogs) ensures high final yields, achievable via recrystallization or column chromatography .

Advanced: How do steric and electronic effects of the chloro and nitro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), deactivating the benzothiophene ring and directing electrophilic attacks to meta positions. The chloro group (-Cl) acts as a weaker EWG, further enhancing electron deficiency.

- Steric Effects : Steric hindrance at the 2-position (carboxylic acid) limits nucleophilic substitution but facilitates transition-metal-catalyzed reactions (e.g., Suzuki coupling at the 3-position).

Q. Experimental Validation :

- Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

- Contrast with analogs like 3-Chloro-6-methoxy derivatives shows methoxy’s electron-donating nature increases ortho/para reactivity, unlike nitro’s meta-directing behavior .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what are key spectral markers?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons adjacent to -NO₂ and -Cl show downfield shifts (δ 8.5–9.0 ppm for H-5; δ 7.8–8.2 ppm for H-6). Carboxylic acid protons appear as a broad singlet (~δ 12–13 ppm).

- IR Spectroscopy : Strong -COOH O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 287 (C₉H₅ClNO₄S) with fragments at m/z 242 (loss of -COOH) and 196 (loss of -NO₂).

Q. Reference Standards :

- Compare with NIST spectral databases for analogous benzothiophene derivatives to validate assignments .

Advanced: How can regioselectivity challenges in nitration be resolved to avoid 5-nitro by-products?

Methodological Answer:

- Directed Nitration : Use protecting groups (e.g., methyl ester) to block the 2-position and enhance 4-nitro selectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize nitronium ion (NO₂⁺) and improve para-directing effects.

- Controlled Stoichiometry : Limiting HNO₃ equivalents reduces over-nitration.

Q. Case Study :

- Analogs like 5-nitro-1-benzothiophene-2-carboxylic acid (CAS 6345-55-7) form as by-products under excess nitration conditions, requiring HPLC or TLC monitoring .

Advanced: What are the mechanistic implications of selective nitro group reduction in the presence of a carboxylic acid?

Methodological Answer:

- Catalytic Hydrogenation : Use Pd/C or Raney Ni in EtOH/H₂O to reduce -NO₂ to -NH₂ while preserving -COOH.

- Competing Pathways : Acidic conditions may protonate -COOH, reducing catalyst activity. Neutral pH (~7) is optimal.

- Alternative Reductants : Zn/HCl selectively reduces -NO₂ but risks over-reduction of the benzothiophene ring.

Q. Validation :

- Contrast with studies on 4-chloro-N-(4-{[...]phenyl)benzamide, where nitro reduction retained chloro and trifluoromethyl groups .

Basic: What purification methods are critical for isolating high-purity (>95%) this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes polar by-products.

- Purity Validation : HPLC with UV detection (λ = 254 nm) confirms ≥97% purity, as reported for related benzothiophene acids .

Advanced: How does this compound serve as a precursor in medicinal chemistry, particularly for kinase inhibitors?

Methodological Answer:

- Pharmacophore Design : The carboxylic acid group chelates metal ions in kinase active sites, while the nitro group enhances binding via dipole interactions.

- Derivatization : Amide formation (e.g., coupling with anilines) generates analogs with improved bioavailability.

Q. Case Study :

- Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate (a structural analog) is a building block for bioactive molecules, highlighting the scaffold’s versatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.